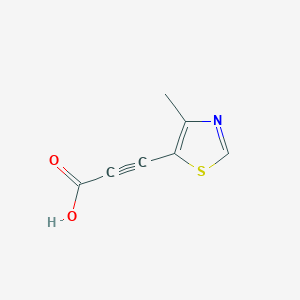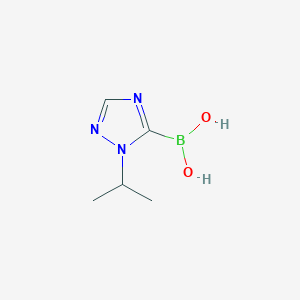
(1-Isopropyl-1H-1,2,4-triazol-5-yl)boronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Isopropyl-1H-1,2,4-triazol-5-yl)boronic acid is a boronic acid derivative featuring a triazole ring substituted with an isopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-1H-1,2,4-triazol-5-yl)boronic acid typically involves the hydroboration of an appropriate triazole precursor. The triazole precursor can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds. The hydroboration step introduces the boronic acid functionality .
Industrial Production Methods: Industrial production methods for (1-Isopropyl-1H-1,2,4-triazol-5-yl)boronic acid may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .
Types of Reactions:
Oxidation: (1-Isopropyl-1H-1,2,4-triazol-5-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Applications De Recherche Scientifique
(1-Isopropyl-1H-1,2,4-triazol-5-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (1-Isopropyl-1H-1,2,4-triazol-5-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The triazole ring may also interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparaison Avec Des Composés Similaires
(1-Isopropyl-1H-pyrazole-4-yl)boronic acid: Similar structure but with a pyrazole ring instead of a triazole ring.
(1-Isopropyl-1H-1,2,4-triazol-3-yl)boronic acid: Similar structure but with the boronic acid group at a different position on the triazole ring.
Uniqueness: (1-Isopropyl-1H-1,2,4-triazol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C5H10BN3O2 |
|---|---|
Poids moléculaire |
154.97 g/mol |
Nom IUPAC |
(2-propan-2-yl-1,2,4-triazol-3-yl)boronic acid |
InChI |
InChI=1S/C5H10BN3O2/c1-4(2)9-5(6(10)11)7-3-8-9/h3-4,10-11H,1-2H3 |
Clé InChI |
MXMMZVIWICVRID-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC=NN1C(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclopentyl-1-({1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea](/img/structure/B13162847.png)
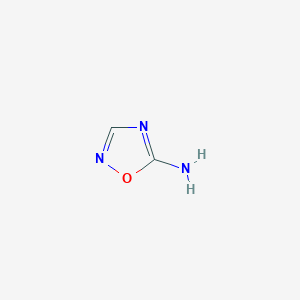
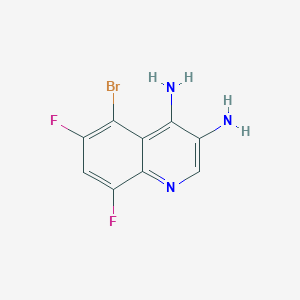

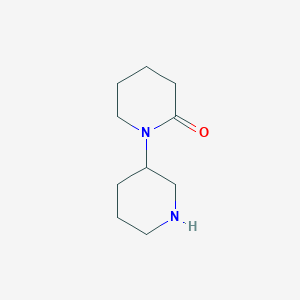


![Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-](/img/structure/B13162898.png)
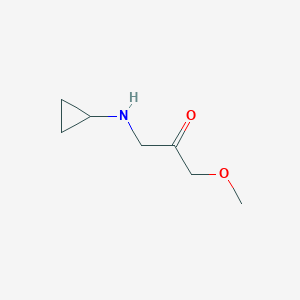
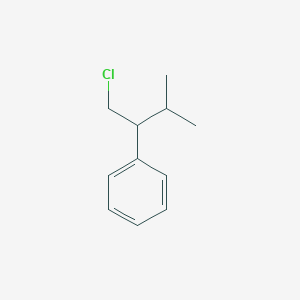
![2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide](/img/structure/B13162922.png)

